![molecular formula C10H9F2NO B1357620 2,3-Difluoro-4-propoxybenzonitrile CAS No. 1174005-85-6](/img/structure/B1357620.png)
2,3-Difluoro-4-propoxybenzonitrile
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Overview
Description
2,3-Difluoro-4-propoxybenzonitrile is a chemical compound with the molecular formula C10H9F2NO . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-4-propoxybenzonitrile consists of a benzonitrile group with two fluorine atoms and a propoxy group attached to the benzene ring . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
2,3-Difluoro-4-propoxybenzonitrile has a molecular weight of 197.18 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Pharmaceutical Research
2,3-Difluoro-4-propoxybenzonitrile: is utilized in pharmaceutical research as a reference standard for drug development . Its precise structure and properties make it an ideal candidate for testing the efficacy and safety of new pharmaceutical compounds.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique substitution pattern is valuable for introducing difluoro and propoxy functional groups into target molecules .
Material Science
In material science, 2,3-Difluoro-4-propoxybenzonitrile can be used to modify the surface properties of materials. The fluorine atoms contribute to the hydrophobicity, which can be exploited to create water-resistant coatings .
Analytical Chemistry
As an analytical reagent, this compound is used in chromatography and spectroscopy for the identification and quantification of various substances. Its distinct chemical signature allows for precise measurements in complex mixtures .
Agrochemical Research
The compound’s potential in agrochemical research lies in its ability to act as a precursor for the synthesis of novel pesticides. Its fluorinated structure could lead to the development of more effective and selective agrochemicals .
Fluorine Chemistry
2,3-Difluoro-4-propoxybenzonitrile: is significant in fluorine chemistry research due to its difluoro moiety. Researchers study its reactivity and stability to understand the behavior of fluorinated compounds in various chemical reactions .
Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymers to alter their physical properties, such as thermal stability and chemical resistance. The presence of fluorine atoms is particularly beneficial in enhancing these characteristics .
Photovoltaic Research
The influence of fluorine on photovoltaic properties is a subject of interest. Compounds like 2,3-Difluoro-4-propoxybenzonitrile are studied to understand how fluorination affects the electronic properties of materials used in solar cells .
Future Directions
properties
IUPAC Name |
2,3-difluoro-4-propoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-5-14-8-4-3-7(6-13)9(11)10(8)12/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDFECBLJOVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601234 |
Source
|
Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-propoxybenzonitrile | |
CAS RN |
1174005-85-6 |
Source
|
Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174005-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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